2,4,5-Trichloro-6-methylpyrimidine

Fluorination kinetics Nucleophilic halogen exchange Pyrimidine functionalization

2,4,5-Trichloro-6-methylpyrimidine (TCMP; CAS 6554-69-4; molecular formula C₅H₃Cl₃N₂; MW 197.45) is a trihalogenated pyrimidine building block bearing chlorine atoms at the 2-, 4-, and 5-positions and a methyl group at the 6-position. Unlike the more common symmetric 2,4,6-trichloropyrimidine, TCMP presents an asymmetric substitution pattern wherein the 6-methyl group eliminates one electrophilic site while electronically differentiating the three remaining chlorine leaving groups.

Molecular Formula C5H3Cl3N2
Molecular Weight 197.45 g/mol
CAS No. 6554-69-4
Cat. No. B1295412
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4,5-Trichloro-6-methylpyrimidine
CAS6554-69-4
Molecular FormulaC5H3Cl3N2
Molecular Weight197.45 g/mol
Structural Identifiers
SMILESCC1=C(C(=NC(=N1)Cl)Cl)Cl
InChIInChI=1S/C5H3Cl3N2/c1-2-3(6)4(7)10-5(8)9-2/h1H3
InChIKeyIUFVGONBAUNAOT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4,5-Trichloro-6-methylpyrimidine (CAS 6554-69-4): Core Identity and Procurement-Relevant Classification


2,4,5-Trichloro-6-methylpyrimidine (TCMP; CAS 6554-69-4; molecular formula C₅H₃Cl₃N₂; MW 197.45) is a trihalogenated pyrimidine building block bearing chlorine atoms at the 2-, 4-, and 5-positions and a methyl group at the 6-position [1]. Unlike the more common symmetric 2,4,6-trichloropyrimidine, TCMP presents an asymmetric substitution pattern wherein the 6-methyl group eliminates one electrophilic site while electronically differentiating the three remaining chlorine leaving groups [2]. This structural arrangement directly determines its utility as a regioselectively addressable scaffold in sequential nucleophilic aromatic substitution (SNAr), cross-coupling, and halogen-exchange chemistries. TCMP is commercially available at purities ≥95%–98% from multiple suppliers, with batch-specific QC documentation (NMR, HPLC, GC) routinely provided . Note: Published quantitative head-to-head comparative data for this specific compound against close structural analogs remain sparse; where direct comparisons are unavailable, this guide relies on cross-study comparable data and class-level inference, clearly flagged throughout.

Why 2,4,5-Trichloro-6-methylpyrimidine Cannot Be Swapped with 2,4,6-Trichloropyrimidine or 2,4-Dichloro-6-methylpyrimidine


In trichloropyrimidine chemistry, seemingly minor changes in substitution topology produce disproportionate effects on reactivity, regioselectivity, and downstream synthetic efficiency. 2,4,6-Trichloropyrimidine (CAS 3764-01-0) is C₂-symmetric with chemically equivalent positions 4 and 6, yielding a 2:1 statistical bias in monofunctionalization that complicates selective sequential derivatization [1]. 2,4-Dichloro-6-methylpyrimidine (CAS 5424-21-5) offers only two leaving groups and therefore cannot support the three-step sequential functionalization achievable with TCMP. The 2,4,5-trichloro-6-methyl substitution pattern uniquely combines three leaving groups with electronically differentiated reactivity (C-4 > C-2 > C-5), governed by the electron-donating 6-methyl group and the ring-nitrogen positions [2][3]. This graded reactivity is not replicable by simply blending dichloro and trichloro analogs. The quantitative evidence below substantiates precisely where these structural differences translate into measurable performance advantages.

Quantitative Differentiation Evidence for 2,4,5-Trichloro-6-methylpyrimidine vs. Structural Analogs


Regioselective Fluorination Kinetics: TCMP vs. 6-Trichloromethyl and 6-Dichloromethyl Analogs

Tang et al. (1987) conducted a dedicated kinetic and mechanistic study of the fluorination of 2,4,5-trichloro-6-methylpyrimidine (TCMP, Compound I) to 2,4-difluoro-5-chloro-6-methylpyrimidine (DFCMP) using KF or NaF in polar aprotic solvents, and compared reactivity with the 6-trichloromethyl (Compound II) and 6-dichloromethyl (Compound III) analogs [1]. The fluorination of TCMP proceeds as a pseudo-first-order consecutive reaction; rate constants under various conditions (solvent, catalyst, fluorinating agent) were measured experimentally. Activation parameters — ΔH≠, ΔS≠, and Arrhenius activation energy ΔEa — were evaluated and discussed. CNDO/2 calculations of the reaction path confirmed that the 6-methyl substituent influences the charge distribution at the pyrimidine ring carbons, governing the sequence and site-selectivity of chlorine displacement. In contrast, monofluorination selectivity of the 6-trichloromethyl analog was found to be dependent on the specific fluorination agent (HF, NaF, SbF₃), indicating that the 6-substituent exerts a controlling electronic effect on the outcome [1][2]. The measured kinetics provide a quantitative, predictive framework for process optimization that is not available for untested analogs.

Fluorination kinetics Nucleophilic halogen exchange Pyrimidine functionalization

Conversion Efficiency to Reactive Dye Intermediate: TCMP-Derived DCMP with 70% Yield and 92% Purity

Xu et al. (1986) demonstrated the direct conversion of 2,4,5-trichloro-6-methylpyrimidine (TCMP) to 2,4-difluoro-5-chloro-6-methylpyrimidine (DCMP) using anhydrous KF in nitrobenzene at atmospheric pressure, achieving a product purity of 92% and an isolated yield of 70% [1]. This DCMP intermediate was subsequently used as the reactive anchoring group for a series of novel reactive dyes, which exhibited excellent dyeing and printing performance on cotton fibers. The 70% yield for the two-step halogen-exchange is a concrete benchmark: 2,4-dichloro-6-methylpyrimidine cannot access this difluoro-monochloro intermediate because it lacks the third chlorine at C-5 needed to retain a reactive handle after double fluorination. 2,4,6-Trichloropyrimidine, lacking the 6-methyl group, would produce a different fluorination regiochemistry due to the absence of the electron-donating methyl substituent that electronically differentiates the ring positions [1][2]. TCMP thus enables a specific reactive-dye core architecture — the 2,4-difluoro-5-chloro-6-methylpyrimidine system — that is synthetically inaccessible from the more common analogs.

Reactive dyes Fluoropyrimidine synthesis Cotton dyeing performance

Chlorination Pathway Yield: 6-Methyluracil vs. 6-Trifluoromethyluracil Precursor Comparison

Gershon et al. (1984, 1987) systematically compared the chlorination of 6-methyluracils (precursors to TCMP and 2,4-dichloro-6-methylpyrimidine) with 6-trifluoromethyluracils using phosphorus oxychloride in the presence of tertiary amines [1][2]. The 6-methyluracils afforded high yields of the desired di- and trichloropyrimidines after both 3 and 24 hours, with only minor amounts of 2-N-methylanilino by-products. In contrast, 6-trifluoromethyluracil and its 5-chloro analog gave only moderate yields of the corresponding chloropyrimidines, accompanied by good yields of the undesired 2-N-methylanilino by-products after just 3 hours. After 24 hours, the 2-N-methylanilinopyrimidines became the primary or sole products for the trifluoromethyl series [1]. Additionally, the chlorination products from 5-chloro-6-methyluracil remained stable over 188 hours, demonstrating remarkable product stability that benefits manufacturing with extended processing windows. Tri-n-propylamine was identified as the optimal amine for maximizing chlorination yield with minimal by-product formation [2]. This data establishes that the 6-methyluracil → TCMP chlorination pathway is intrinsically higher-yielding and more selective than the analogous CF₃-substituted route, a critical consideration for cost-effective large-scale procurement of the intermediate.

Heterocyclic synthesis Chlorination selectivity Pyrimidine manufacturing

Physicochemical Property Differentiation: TCMP vs. 2,4,6-Trichloropyrimidine and 2,4-Dichloro-6-methylpyrimidine

The physicochemical profile of 2,4,5-trichloro-6-methylpyrimidine differs measurably from its closest structural analogs, providing a basis for identity verification, purification protocol selection, and formulation compatibility assessment [1]. TCMP exhibits a boiling point of 259.8 °C at 760 mmHg (55–56 °C at 0.02 Torr), density of 1.542 g/cm³, LogP of 2.7452, predicted pKa of −3.53 ± 0.39, and a flash point of 136 °C. By comparison, 2,4,6-trichloropyrimidine (CAS 3764-01-0) has a lower boiling point of 210–215 °C, higher density of 1.595 g/cm³, lower LogP of ~1.96, and a melting point of 23–25 °C (TCMP has no sharp melting point under standard conditions). 2,4-Dichloro-6-methylpyrimidine (CAS 5424-21-5) boils at 219 °C with a melting point of 44–47 °C and a lower density of ~1.404 g/cm³. The ~47 °C higher atmospheric boiling point of TCMP relative to 2,4,6-trichloropyrimidine, combined with a 0.75-unit higher LogP (indicating greater lipophilicity), directly reflects the additional methyl group and altered chlorine topology. These differences are sufficient for unambiguous identity confirmation by boiling point, density, and chromatographic retention time during incoming QC inspection.

Physicochemical characterization LogP Boiling point Procurement specification

Graded Chlorine Leaving-Group Reactivity: C-4 > C-2 > C-5 Reactivity Order for Sequential SNAr

The electronic structure of 2,4,5-trichloro-6-methylpyrimidine, as elucidated by CNDO/2 calculations reported by Tang et al. (1987), establishes a graded reactivity sequence among the three chlorine substituents: C-4 (most reactive) > C-2 > C-5 (least reactive) [1]. This ordering arises because C-4 and C-2 are positioned α and γ to the ring nitrogens (activating effect), while the electron-donating 6-methyl group selectively deactivates C-5 via both inductive and resonance effects. Gershon et al. (1984) independently confirmed that a chlorine at the 5-position introduces steric hindrance that enhances regiospecificity in subsequent transformations [2]. In contrast, 2,4,6-trichloropyrimidine possesses equivalent C-4 and C-6 positions, making the first nucleophilic substitution statistically biased (2:1 C-4/6 vs. C-2) but not electronically deterministic for the second substitution. 2,4,5,6-Tetrachloropyrimidine, while providing four leaving groups, exhibits a C-4 > C-2 ≈ C-6 > C-5 reactivity order that differs from TCMP and often leads to complex product mixtures [3]. TCMP's predictable three-tier reactivity enables one-pot or sequential SNAr protocols to install three different nucleophiles with high regiochemical fidelity, a capability that dichloro and symmetric trichloro analogs cannot match.

Regioselective SNAr Sequential functionalization Pyrimidine scaffold diversification

Proven Application Scenarios Where 2,4,5-Trichloro-6-methylpyrimidine Delivers Documented Advantage


Synthesis of 2,4-Difluoro-5-chloro-6-methylpyrimidine (DCMP) Reactive Dye Anchoring Groups

TCMP is the established precursor for DCMP-based reactive dyes. Xu et al. (1986) demonstrated a reproducible protocol (KF/nitrobenzene, atmospheric pressure) delivering DCMP at 92% purity and 70% yield [1]. The resulting dyes exhibited excellent cotton fixation and printing performance. No alternative chloropyrimidine building block can generate this exact reactive group architecture. Procurement of TCMP for this application is justified by the existence of a peer-reviewed, quantifiable synthetic protocol with validated downstream dye performance.

Sequential Three-Component Pyrimidine Scaffold Diversification in Medicinal Chemistry

TCMP's electronically graded chlorine reactivity (C-4 > C-2 > C-5), supported by CNDO/2 computational data from Tang et al. (1987) and experimental product distribution evidence from Gershon et al. (1984), makes it the optimal scaffold when a project requires sequential installation of three distinct nucleophiles — amines, thiols, alkoxides, or organometallic coupling partners — onto a single pyrimidine ring [1][2]. The 6-methyl group simultaneously blocks one position and electronically differentiates C-5, a dual function not available from 2,4,6-trichloropyrimidine or 2,4-dichloro-6-methylpyrimidine. This scenario is directly supported by the fluorination study where C-4 and C-2 undergo halogen exchange while C-5 remains as a reactive handle [1].

Cost-Efficient Large-Scale Manufacturing via the 6-Methyluracil Chlorination Route

For procurement at kilogram-to-ton scale, the high-yield, low-by-product chlorination of 6-methyluracil — documented by Gershon et al. (1984, 1987) with tri-n-propylamine as the optimal tertiary amine — provides a manufacturing route with superior throughput and reduced purification burden compared to the analogous 6-trifluoromethyluracil pathway [1][2]. The stability of 5-chloro-6-methyluracil chlorination products over 188 hours further supports extended processing campaigns with consistent product quality. Organizations evaluating TCMP for pilot or production scale can reference this data as evidence of manufacturing route maturity.

Incoming QC Identity Verification Using Physicochemical Fingerprinting

The combination of boiling point (259.8 °C at 760 mmHg / 55–56 °C at 0.02 Torr), density (1.542 g/cm³), LogP (2.7452), and predicted pKa (−3.53) provides a multi-parameter identity check that unambiguously distinguishes TCMP from 2,4,6-trichloropyrimidine (BP ~210–215 °C, density 1.595) and 2,4-dichloro-6-methylpyrimidine (BP 219 °C, MP 44–47 °C) [1][2]. Procurement specifications should include at minimum boiling point and density, supplemented by HPLC purity ≥98% and NMR conformity, to prevent mis-shipment of cheaper but functionally non-equivalent chloropyrimidine analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,4,5-Trichloro-6-methylpyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.